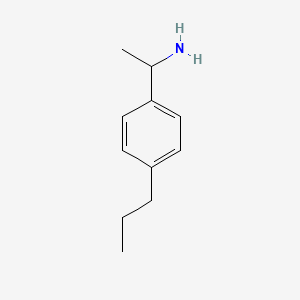

1-(4-Propylphenyl)ethanamine

Description

Contextualization within Amine Chemistry and Phenethylamine (B48288) Derivatives

1-(4-Propylphenyl)ethanamine, with the molecular formula C₁₁H₁₇N, belongs to the broad class of organic compounds known as amines, specifically primary amines, as the nitrogen atom is bonded to one carbon atom and two hydrogen atoms. More precisely, it is classified as a phenethylamine derivative. The phenethylamine skeleton is a core structure in many biologically significant molecules, including neurotransmitters and various pharmaceuticals. mdpi.com The structure consists of a phenyl group linked to an amino group via a two-carbon chain.

The parent compound, phenethylamine, and its derivatives are extensively studied in medicinal chemistry and neuroscience due to their diverse physiological activities. mdpi.com The specific biological and chemical properties of phenethylamine derivatives are largely dictated by the substitutions on the phenyl ring and the ethylamine (B1201723) side chain. In the case of this compound, the presence of a propyl group at the para-position of the phenyl ring significantly influences its physical and chemical characteristics compared to unsubstituted phenethylamine.

Significance in Organic Synthesis and Chemical Research

Chiral primary amines are highly valued as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. d-nb.info this compound, particularly in its enantiomerically pure forms, serves as a crucial intermediate in organic synthesis. Its potential applications stem from its identity as a chiral amine, which can be used as a chiral auxiliary or a resolving agent. rrscientific.com

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and is subsequently removed. nih.gov While specific documented uses of this compound as a chiral auxiliary are not widespread in readily available literature, its structural similarity to well-known auxiliaries like 1-phenylethylamine (B125046) suggests its potential in this role. nih.gov

Furthermore, as a chiral base, it can be employed as a resolving agent to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts. nih.gov The synthesis of its hydrochloride salt has been detailed in patent literature, indicating its utility as a stable, handleable intermediate for further chemical transformations. google.com A patented method describes the synthesis of this compound hydrochloride starting from 4-propyl phenylacetylene (B144264). google.com

A common and versatile method for the synthesis of primary amines is the reductive amination of a corresponding ketone. d-nb.inforesearchgate.net In the case of this compound, this would involve the reaction of 1-(4-propylphenyl)ethanone with an amine source, followed by reduction.

Structural Chirality and Enantiomeric Forms of this compound

The carbon atom attached to both the phenyl ring and the amino group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-(4-Propylphenyl)ethanamine and (S)-1-(4-Propylphenyl)ethanamine.

The separation of these enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers) is a critical process in many applications, as different enantiomers can exhibit distinct biological activities and chemical properties. This separation, known as chiral resolution, can be achieved through several methods. A classical approach involves the reaction of the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. nih.gov This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. researchgate.net

Another powerful technique for chiral resolution is enzymatic kinetic resolution. units.itresearchgate.net This method utilizes enzymes, often lipases, which selectively catalyze a reaction with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the reacted one. units.it

The table below summarizes some of the key physical and chemical properties of this compound and its precursor ketone.

| Property | This compound | 1-(4-Propylphenyl)ethanone |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₄O |

| Molecular Weight | 163.26 g/mol | 162.23 g/mol |

| Boiling Point | 248.6 °C at 760 mmHg | - |

| Density | 0.927 g/cm³ | - |

| CAS Number (Racemate) | 91339-01-4 | 2932-65-2 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHWCQQAOZVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396543 | |

| Record name | 1-(4-propylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91339-01-4 | |

| Record name | 1-(4-propylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Propylphenyl Ethanamine

General Synthetic Pathways

General methods for preparing 1-(4-Propylphenyl)ethanamine typically begin with a ketone or an alkyne precursor and proceed through reduction or amination reactions.

Reductive Amination Approaches

Reductive amination serves as a direct and widely used method for the synthesis of amines. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent. While specific examples for this compound are not detailed in the provided results, the general principle involves the in-situ formation of an imine or enamine from 1-(4-Propylphenyl)ethanone, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

Synthesis from 4-Propylphenylacetylene and Related Precursors

An alternative pathway to this compound starts from 4-propylphenylacetylene. A patented method describes a one-pot synthesis where 4-propylphenylacetylene is first hydrolyzed to the corresponding ketone, 1-(4-propylphenyl)ethanone, using a transition metal gold complex as a catalyst. google.com This intermediate then undergoes an in-situ aminating reaction with ammonium (B1175870) formate (B1220265), catalyzed by a rhodium complex, to yield this compound hydrochloride with a reported yield of 85%. google.com

Conversion from 1-(4-Propylphenyl)ethanone

The most direct precursor for the synthesis of this compound is 1-(4-propylphenyl)ethanone, also known as 4'-propylacetophenone. nih.gov This ketone can be synthesized via a Friedel-Crafts acylation of propylbenzene. ambeed.com The conversion of the ketone to the amine can be accomplished through several reductive amination techniques as mentioned previously. Another approach involves the formation of an oxime by reacting the ketone with hydroxylamine, followed by reduction of the oxime to the primary amine.

Stereoselective Synthesis of this compound Enantiomers

The production of specific enantiomers of this compound is crucial for applications where chirality influences biological activity or material properties. gd3services.com This is achieved through asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries. gd3services.comub.edu

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to favor the formation of one stereoisomer over the other. gd3services.com For chiral amines like this compound, this can involve the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. ub.edunih.gov After the desired chiral center is created, the auxiliary is removed. The use of tert-butanesulfinamide as a chiral reagent has become a versatile and widely used method for the asymmetric synthesis of a broad range of chiral amines. yale.edu

Another significant strategy is the resolution of a racemic mixture. nih.gov This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by crystallization. nih.gov Enzymatic resolution, using enzymes like lipases, offers a chemo-enzymatic method to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. nih.gov

Chiral Catalysis in Enantioselective Production

Chiral catalysis is a powerful tool for the enantioselective production of chiral compounds, as it allows for the generation of large quantities of the desired enantiomer from a small amount of a chiral catalyst. researchgate.netmdpi.com This approach is highly sought after in industrial applications for its efficiency and atom economy. researchgate.net

In the context of synthesizing chiral amines, asymmetric hydrogenation of prochiral imines or enamines is a prominent method. This involves the use of transition metal catalysts complexed with chiral ligands. These chiral catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. While specific examples for the direct chiral catalytic synthesis of this compound are not explicitly detailed in the provided results, the principles of asymmetric transition metal catalysis are well-established for the synthesis of other chiral amines and are applicable here. frontiersin.orgchemrxiv.org The development of bifunctional catalysts, which contain both a catalytic site and a group to enhance enantioselectivity, is an area of active research. frontiersin.org

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic synthesis offers a powerful strategy for the production of chiral amines like this compound, combining chemical steps with highly selective enzymatic transformations. A common approach involves the chemical synthesis of a prochiral ketone, 4-propylacetophenone, followed by an enzymatic reductive amination to yield the target chiral amine.

The synthesis can be conceptualized as a one-pot reaction where the chemical conversion of a starting material to the ketone intermediate is followed by in-situ enzymatic amination. For instance, a recently developed method for similar compounds involves the palladium/copper-catalyzed Wacker oxidation of the corresponding styrene (B11656) (4-propylstyrene) to 4-propylacetophenone. liv.ac.uk This ketone is then subjected to reductive amination using an ω-transaminase (ω-TA) enzyme. liv.ac.uk This class of enzymes facilitates the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or (R)- or (S)-1-phenylethylamine, to the ketone substrate, establishing the chiral center with high enantioselectivity. liv.ac.uk D-glucose, in conjunction with glucose dehydrogenase (GDH), often serves as the reducing agent to regenerate the necessary cofactor for the transaminase. liv.ac.uk This integrated process represents an efficient and green asymmetric hydroamination of the alkene starting material.

Chiral Resolution of Racemic this compound

The production of enantiomerically pure this compound is crucial for its specific applications. Chiral resolution of a racemic mixture is a common strategy to separate the two enantiomers. Both enzymatic and chemical methods have proven effective for resolving similar arylalkylamines.

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution (EKR) is a widely used method that takes advantage of the high stereoselectivity of enzymes, particularly lipases. In this process, one enantiomer of the racemic amine is selectively acylated by the enzyme, allowing for the separation of the acylated amine from the unreacted enantiomer. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective and commonly used biocatalyst for the resolution of primary amines. mdpi.combeilstein-journals.org

The reaction involves the treatment of racemic this compound with an acyl donor in a suitable organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. The resulting N-acylated product and the unreacted amine can then be separated by standard chemical techniques. The choice of acyl donor and solvent can significantly impact the reaction's efficiency and enantioselectivity. mdpi.comnih.gov Dynamic kinetic resolution (DKR) is an advancement of this technique where the in-situ racemization of the slower-reacting enantiomer is coupled with the enzymatic resolution, theoretically allowing for a 100% yield of the desired acylated enantiomer. mdpi.combeilstein-journals.org This is often achieved by using a compatible metal-based racemization catalyst, such as a Shvo-type ruthenium complex. beilstein-journals.org

Table 1: Potential Lipases for Kinetic Resolution of this compound (Data based on studies of analogous 1-phenylethylamine (B125046) derivatives)

| Enzyme | Common Source | Acyl Donor Example | Solvent Example | Expected Selectivity (E-value) | Reference |

| Novozym 435 (CALB) | Candida antarctica | Isopropyl acetate | Toluene | High (>100) | nih.gov |

| Lipase PS | Burkholderia cepacia | Ethyl methoxyacetate | Toluene | High (>100) | lookchem.com |

| Pseudomonas fluorescens Lipase | Pseudomonas fluorescens | Vinyl acetate | MTBE | Moderate to High | nih.gov |

| Candida rugosa Lipase | Candida rugosa | Isopropenyl acetate | Toluene/[EMIM][BF4] | Moderate | mdpi.com |

Chemical Resolution Methods

Classical chemical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govlibretexts.org

For the resolution of racemic this compound, a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used. libretexts.org The reaction is typically performed in a suitable solvent, such as ethanol (B145695) or methanol. One diastereomeric salt will preferentially crystallize from the solution, leaving the other in the mother liquor. After separation by filtration, the enantiomerically pure amine can be recovered from the salt by treatment with a base. The other enantiomer can be isolated from the mother liquor. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. libretexts.orgonyxipca.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Solvent | Separation Method | Reference |

| (+)-Tartaric Acid | Chiral Acid | Ethanol, Methanol | Fractional Crystallization | libretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Ethanol, Water | Fractional Crystallization | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Acetone, Ethanol | Fractional Crystallization | libretexts.org |

| (-)-Dibenzoyltartaric Acid | Chiral Acid | Methanol, Ethyl Acetate | Fractional Crystallization | onyxipca.com |

| (S)-(-)-1-Phenylethylamine | Chiral Amine (for acidic substrates) | N/A | Diastereomeric Salt Formation | onyxipca.comnih.gov |

Optimization of Synthetic Parameters

The efficiency and selectivity of the synthesis of this compound, particularly via reductive amination of 4-propylacetophenone, are highly dependent on the reaction parameters.

Catalyst Screening and Performance Analysis

For the asymmetric synthesis of this compound, catalytic asymmetric transfer hydrogenation (ATH) of 4-propylacetophenone is a highly effective method. This approach utilizes a chiral transition metal catalyst to transfer hydrogen from a hydrogen donor (e.g., 2-propanol or formic acid) to the ketone, producing the chiral alcohol, which can then be converted to the amine. Alternatively, direct asymmetric reductive amination can be performed.

A variety of chiral catalysts, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), have been developed for the asymmetric reduction of aromatic ketones. mdpi.com These catalysts feature chiral ligands that create a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone. The performance of these catalysts is evaluated based on conversion, enantiomeric excess (ee), and turnover number (TON). Screening different combinations of metal precursors and chiral ligands is essential to identify the optimal catalyst for a specific substrate like 4-propylacetophenone.

Table 4: Potential Catalysts for Asymmetric Transfer Hydrogenation of 4-Propylacetophenone (Data based on performance with analogous acetophenone (B1666503) derivatives)

| Catalyst System (Metal Precursor + Ligand) | Hydrogen Donor | Typical Solvent | Expected Outcome | Reference |

| [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN | HCOOH/NEt₃ or 2-Propanol | DMF or 2-Propanol | High conversion, >95% ee | |

| [RhCl₂(Cp*)]₂ + (1R,2S)-Aminoindanol | 2-Propanol | 2-Propanol | High conversion and ee, sensitive to conditions | onyxipca.com |

| [Ir(COD)Cl]₂ + Chiral P,N,O-Ligands | H₂ (gas) | Ethanol | High conversion, >98% ee | |

| trans-[RuCl₂(PPh₂(OEt))((R,R)-Ph-pybox)] | 2-Propanol | 2-Propanol | High conversion, up to 96% ee | mdpi.com |

Yield and Purity Enhancement Strategies

Optimizing the synthesis of this compound involves several strategies aimed at maximizing the yield of the desired product while minimizing the formation of impurities. Key approaches include the refinement of reaction conditions for methods like reductive amination and the Leuckart-Wallach reaction, as well as effective purification techniques.

Reductive Amination Optimization:

Reductive amination, a primary method for synthesizing amines from ketones or aldehydes, can be fine-tuned to improve outcomes. wikipedia.orgyoutube.com This process typically involves the reaction of 4-propylacetophenone with an amine source, such as ammonia (B1221849) or ammonium formate, in the presence of a reducing agent. youtube.comscribd.com The reaction proceeds via an intermediate imine, which is then reduced to the final amine. wikipedia.orgmasterorganicchemistry.com

Key parameters that can be optimized include temperature, reaction time, and the molar ratio of reactants. vulcanchem.com For instance, in analogous reductive amination reactions, temperatures are often maintained between 40-60°C for 6-12 hours. vulcanchem.com The use of a slight excess of the amine source can help drive the reaction towards completion. vulcanchem.com A significant enhancement in imine formation, a critical step, can be achieved by using molecular sieves to remove water from the reaction mixture, thereby shifting the equilibrium towards the imine intermediate.

The choice of reducing agent is also crucial for both yield and purity. While strong reducing agents like sodium borohydride (NaBH₄) can reduce both the initial ketone and the intermediate imine, milder, more selective agents are often preferred. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the imine in the presence of the ketone, which minimizes side reactions and simplifies purification. wikipedia.orgmasterorganicchemistry.com

A patented method involving the reaction of 4-propyl phenylacetylene (B144264) with ammonium formate in the presence of rhodium and gold catalysts reported a yield of 89% for the hydrochloride salt of this compound after purification. google.com

Leuckart-Wallach Reaction Enhancements:

The Leuckart-Wallach reaction, which uses ammonium formate or formamide (B127407) as both the nitrogen donor and reducing agent, is another viable synthetic route. wikipedia.orgresearchgate.net However, this reaction traditionally requires high temperatures (often above 165°C), which can lead to the formation of N-formylated byproducts and other impurities. scribd.comwikipedia.orgalfa-chemistry.com Yields for similar reactions using this method are typically in the range of 50-60%.

Recent advancements have focused on using catalysts to enable the reaction under milder conditions. For example, a Cp*Rh(III) complex has been shown to catalyze the reductive amination of ketones using ammonium formate at much lower temperatures (50-70°C), resulting in high yields of the primary amine with high chemoselectivity. scribd.com This catalytic approach minimizes the formation of byproducts like N-formyl derivatives and secondary amines. scribd.com

Purification Techniques:

Regardless of the synthetic method, purification is a critical final step to achieve high-purity this compound. Common laboratory-scale techniques include:

Column Chromatography: This method is effective for separating the desired amine from unreacted starting materials and byproducts. vulcanchem.com

Recrystallization: Converting the amine to a salt, such as the hydrochloride salt, and then recrystallizing it is a common strategy to achieve high purity. google.com

Distillation: For the free base, which may be an oil, vacuum distillation can be an effective purification method. wikipedia.org

The following table summarizes strategies for enhancing yield and purity:

| Strategy | Method | Parameters/Reagents | Expected Outcome | Citation |

| Condition Optimization | Reductive Amination | Temperature: 40-60°C, Time: 6-12 hours, Molar Ratio (Ketone:Amine): 1:1.2 | Increased reaction efficiency and yield. | vulcanchem.com |

| Byproduct Minimization | Reductive Amination | Use of selective reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) | Reduces formation of alcohol byproduct from ketone reduction. | wikipedia.orgmasterorganicchemistry.com |

| Equilibrium Shift | Reductive Amination | Addition of molecular sieves | Removes water, enhancing imine formation and overall yield. | |

| Catalytic Improvement | Leuckart-Wallach Reaction | Use of a Cp*Rh(III) complex with ammonium formate | Allows reaction at lower temperatures (50-70°C), increasing yield and selectivity. | scribd.com |

| Product Isolation | General | Conversion to hydrochloride salt followed by recrystallization or filtration | High purity crystalline solid. | google.com |

| Product Purification | General | Column chromatography or vacuum distillation | Separation from impurities to achieve high purity levels (>98%). | vulcanchem.comwikipedia.org |

Considerations for Industrial Scale-Up

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. The primary goals are to ensure the process is cost-effective, safe, scalable, and produces the final compound with consistent, high purity. google.com

Process Technology and Equipment:

For large-scale production, batch reactors may be replaced by continuous flow reactors. vulcanchem.com Flow chemistry offers several advantages, including better heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater consistency in product quality. schenautomacao.com.br This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

Catalyst Selection and Management:

On an industrial scale, the choice of catalyst is critical. For hydrogenation-based routes, precious metal catalysts like palladium on carbon (Pd/C) are often used. vulcanchem.com Key considerations include:

Cost and Efficiency: While effective, precious metal catalysts can be expensive, limiting their commercial viability if not managed properly. google.com

Catalyst Deactivation and Recovery: The catalyst's lifetime is a major factor in process economics. researchgate.net Industrial processes must incorporate procedures for regenerating or recovering the catalyst to minimize costs. Impurities in the starting materials, such as sulfur compounds in nitrile precursors, can poison the catalyst, reducing its effectiveness.

Raw Material Sourcing and Cost:

The cost and availability of starting materials, such as 4-propylacetophenone or 4-propyl phenylacetylene, are paramount for industrial production. google.comnih.gov An ideal industrial synthesis route utilizes readily available and inexpensive raw materials. researchgate.net

Purification at Scale:

Purification methods must also be scalable. While column chromatography is common in the lab, it can be expensive and complex on an industrial scale. vulcanchem.com Therefore, large-scale production often relies on more robust and economical methods such as:

Industrial-scale chromatography. vulcanchem.com

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid amines or their precursors. google.com

Crystallization: As in the lab, crystallization of a salt form is a highly effective method for achieving high purity standards (e.g., >98% by HPLC) on a large scale. vulcanchem.com

Safety and Environmental Concerns:

Industrial amine synthesis often involves high pressures, high temperatures, and flammable or toxic reagents. researchgate.net A thorough safety analysis is required to manage these risks. Furthermore, environmental considerations, such as minimizing waste streams and avoiding the use of toxic reagents like cyanide (a byproduct concern with NaBH₃CN), are increasingly important. masterorganicchemistry.com The development of "green" chemistry routes using less hazardous reagents and solvents is a key goal. wikipedia.org

The following table outlines key considerations for the industrial scale-up of this compound synthesis:

| Consideration | Industrial Approach | Rationale | Citation |

| Reactor Technology | Continuous flow reactors | Enhanced safety, efficiency, and product consistency. | vulcanchem.comschenautomacao.com.br |

| Catalysis | Heterogeneous catalysts (e.g., Pd/C), catalyst recovery/recycling systems | Cost-effectiveness and process sustainability. | vulcanchem.comgoogle.comresearchgate.net |

| Purification | Distillation, crystallization, industrial-scale chromatography | Scalability, cost-efficiency, and achieving high purity standards (>98%). | vulcanchem.comgoogle.com |

| Process Economics | Use of low-cost starting materials, simple reaction steps | Ensures commercial viability of the final product. | google.com |

| Safety & Environment | Hazard analysis, waste minimization, use of greener reagents | Compliance with regulations and sustainable manufacturing practices. | masterorganicchemistry.comresearchgate.net |

Chemical Reactivity and Reaction Mechanisms of 1 4 Propylphenyl Ethanamine

Amino Group Reactivity

The nitrogen atom of the ethanamine moiety possesses a lone pair of electrons, which is the primary determinant of its reactivity. This lone pair confers nucleophilic and basic properties to the molecule, enabling it to react with a wide range of electrophiles.

As a primary amine, 1-(4-propylphenyl)ethanamine is an effective nucleophile. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to its use in synthesizing more complex molecules. In these reactions, the amine displaces a leaving group on an electrophilic substrate.

A common example of this reactivity is the alkylation of the amine. When treated with a primary halogenoalkane, such as bromoethane, the nitrogen atom of this compound attacks the electrophilic carbon atom of the bromoethane, displacing the bromide ion. chemguide.co.uk This initially forms a secondary ammonium (B1175870) salt, which upon deprotonation yields the corresponding secondary amine. chemguide.co.uk This process can continue, with the resulting secondary amine reacting further with the halogenoalkane to produce a tertiary amine, and subsequently, a quaternary ammonium salt. chemguide.co.uk

Another example is the reaction with epoxides. For instance, analogous to the reaction of 1-(4-ethylphenyl)ethylamine with ethylene (B1197577) oxide, this compound can react with ethylene oxide in the presence of a base catalyst to yield the corresponding N-substituted ethanolamine (B43304) derivative. vulcanchem.com The amine attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form a new C-N bond and a hydroxyl group.

The nucleophilicity of amines generally increases with basicity, although it can be diminished by steric hindrance around the nitrogen atom. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Product Type | General Reaction |

|---|---|---|

| Halogenoalkane (R-X) | Secondary Amine | This compound + R-X → N-Alkyl-1-(4-propylphenyl)ethanamine |

The amino group of this compound is susceptible to oxidation by various oxidizing agents. The specific product of the oxidation depends on the reagent used and the reaction conditions. Primary aromatic amines can undergo several oxidative transformations. nih.govuomustansiriyah.edu.iq

One common pathway is N-oxidation, which can lead to the formation of N-hydroxylamines and, upon further oxidation, nitroso derivatives. uomustansiriyah.edu.iq Another significant oxidative pathway for primary amines is oxidative deamination, which typically proceeds through a carbinolamine intermediate. uomustansiriyah.edu.iq

Furthermore, primary amines can be oxidized to form imines or nitriles. researchgate.net For example, copper-catalyzed oxidative dehydrogenation using molecular oxygen as a green oxidant can effectively convert various primary amines into their corresponding nitriles in high yields. researchgate.net A tandem oxidation strategy, mimicking biological processes, has also been developed to directly oxidize primary amines to carboxylic acids. nih.gov This involves an initial aerobic oxidation to an imine intermediate, which is then further oxidized. nih.gov

Table 2: Potential Oxidation Products of the Amino Group

| Oxidizing Agent/Method | Potential Product(s) |

|---|---|

| Mild Oxidizing Agents | N-Hydroxy-1-(4-propylphenyl)ethanamine |

| Stronger Oxidizing Agents | 4-Propylacetophenone (via imine hydrolysis), Nitriles |

| Copper Catalysis/O₂ | 1-(4-Propylphenyl)ethanenitrile |

While the primary amine group itself is already in a reduced state, this compound can serve as a precursor for the synthesis of secondary and tertiary amines through a process known as reductive amination. numberanalytics.comorganicchemistrytutor.com This is a widely used method for forming carbon-nitrogen bonds. synplechem.com

The reaction involves the condensation of this compound with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or iminium ion. numberanalytics.comorganicchemistrytutor.com This intermediate is not isolated but is reduced in situ by a reducing agent present in the reaction mixture. organicchemistrytutor.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but are effective at reducing the formed imine/iminium ion. organicchemistrytutor.comsynplechem.com

This versatile reaction allows for the synthesis of a wide array of N-substituted derivatives of this compound. For example, reacting it with cyclohexanone (B45756) followed by reduction would yield N-cyclohexyl-1-(4-propylphenyl)ethanamine. organicchemistrytutor.com

Table 3: Reductive Amination for Amine Synthesis

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Aldehyde (R'CHO) | NaBH₃CN | Secondary Amine |

Oxidation Pathways

Aromatic Ring Reactivity

The propyl-substituted benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. pressbooks.publibretexts.org The existing substituents on the ring significantly influence the rate and regioselectivity of these reactions.

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. pressbooks.pub The general mechanism involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore the ring's aromaticity. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, these reactions would lead to the introduction of a new substituent on the aromatic ring. For instance, halogenation with Br₂ and a Lewis acid catalyst would introduce a bromine atom onto the ring. savemyexams.com Similarly, nitration using a mixture of nitric acid and sulfuric acid would add a nitro group. libretexts.orgsavemyexams.com The precise location of the new substituent is determined by the directing effects of the groups already present on the ring. pressbooks.pub

The position of electrophilic attack on the benzene ring of this compound is directed by the two existing substituents: the propyl group and the 1-aminoethyl (ethanaminyl) group. Both of these groups are classified as activating, ortho-, para-directors. pressbooks.pubcognitoedu.orgminia.edu.eg

Activating Groups: Both the alkyl (propyl) group and the amino-containing (ethanaminyl) group are electron-donating groups (EDGs). savemyexams.comlibretexts.org They increase the electron density of the benzene ring compared to unsubstituted benzene, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comlibretexts.org The amino group is a particularly strong activating group due to the ability of its nitrogen lone pair to donate electron density into the ring through resonance. pressbooks.pubminia.edu.eg The alkyl group donates electron density primarily through an inductive effect. libretexts.orglibretexts.org

Directing Effects: These activating groups direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.pubcognitoedu.org In this compound, the propyl group is at position 4 and the ethanaminyl group is at position 1. The positions ortho to the ethanaminyl group are 2 and 6, and the para position is occupied by the propyl group. The positions ortho to the propyl group are 3 and 5, and the para position is occupied by the ethanaminyl group.

The resonance structures for an amino-substituted benzene ring show that the negative charge is delocalized specifically to the ortho and para positions, making these sites the most attractive for an incoming electrophile. pressbooks.pub The propyl group also stabilizes the carbocation intermediate formed during ortho or para attack through an inductive effect. libretexts.org Since both groups direct to the positions ortho to them (positions 2, 6, 3, and 5), electrophilic substitution will occur at these available positions on the ring. The strong activating and directing effect of the amino group, combined with the effect of the propyl group, will strongly favor substitution at the positions ortho to the more powerful activating group, the ethanaminyl substituent (positions 2 and 6). Steric hindrance from the relatively bulky ethanaminyl group might influence the ratio of substitution at these positions.

Table 4: Directing Effects of Substituents

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH₂CH₂CH₃ (Propyl) | Alkyl | Weakly Activating | Ortho, Para |

Electrophilic Aromatic Substitution

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior. The chiral center at the carbon atom bearing the amino group dictates the spatial arrangement of the products formed.

Retention and Inversion of Configuration

The concepts of retention and inversion of configuration are fundamental to understanding the stereochemical course of reactions at a chiral center.

Retention of configuration occurs when the relative spatial arrangement of the groups attached to the chiral carbon remains the same before and after a chemical reaction. vedantu.com In such cases, a reactant with an (R)-configuration will yield a product that also has an (R)-configuration, and similarly, an (S)-reactant will lead to an (S)-product. vedantu.com This outcome is often observed when the nucleophile attacks from the same side as the leaving group. vedantu.com

Inversion of configuration , conversely, involves a change in the spatial arrangement, akin to an umbrella turning inside out in the wind. youtube.com An (R)-configured reactant will be converted to an (S)-configured product, and vice-versa. vedantu.com This is characteristic of S(_N)2 reactions, where the nucleophile attacks the chiral carbon from the side opposite to the leaving group. vedantu.comyoutube.com

In reactions involving carbocation intermediates, such as S(_N)1 reactions, a mixture of both retention and inversion products can be formed, often leading to a racemic or partially racemized mixture. vedantu.comyoutube.com The planarity of the carbocation allows the nucleophile to attack from either face, although a slight preference for the inverted product may be observed as the leaving group can still partially shield one side. youtube.com

For this compound, the specific reaction conditions and the nature of the reacting partner will determine whether the reaction proceeds with retention, inversion, or racemization. For instance, in a nucleophilic substitution reaction where the amine group is converted to a suitable leaving group, the subsequent attack by a nucleophile could proceed via these pathways.

Diastereoselective Transformations

Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over another. This is particularly relevant when a new chiral center is created in a molecule that already contains one, such as this compound.

The existing chiral center in this compound can influence the stereochemical outcome of reactions at other parts of the molecule. For example, in the synthesis of more complex chiral molecules, this compound can be used as a chiral auxiliary or a starting material. Its inherent chirality can direct the approach of reagents, leading to the preferential formation of one diastereomer. This is a key strategy in asymmetric synthesis.

Research has shown that highly diastereoselective cross-coupling reactions can be achieved with cyclic organozinc compounds, where remote stereocontrol is a significant factor. uni-muenchen.de While this specific study does not directly involve this compound, the principles of diastereoselectivity are broadly applicable. The steric bulk of the propylphenyl group and the stereochemistry at the benzylic position can create a chiral environment that influences the formation of new stereocenters.

Mechanistic Investigations

Understanding the detailed pathway of a reaction, including the energetics and any transient species, is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies of Reactions

Kinetic studies involve measuring the rate of a reaction and how it is affected by changes in concentration, temperature, and catalysts. Such studies provide valuable insights into the reaction mechanism, including the determination of the rate law and the activation energy.

For reactions involving derivatives of this compound, kinetic analyses can help to elucidate the mechanism. For example, in the formation of imines (Schiff bases) from the condensation of primary amines with carbonyl compounds, the reaction rate can be monitored to understand the steps involved. researchgate.net Studies on related phenylethylamine structures have utilized techniques like UV-Vis spectroscopy to monitor the progress of reactions, such as imine formation.

Identification of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification provides direct evidence for a proposed reaction pathway.

In many reactions of amines, intermediates such as imines, enamines, or metal complexes can be formed. For example, in reductive amination reactions, a key step is the formation of an imine or iminium ion intermediate from the reaction of the amine with a carbonyl compound, which is then reduced to the final amine product. researchgate.net

In the context of this compound, synthetic procedures for its hydrochloride salt have been described, which involve multi-step processes where intermediates are inherently formed. google.com For example, a synthesis starting from a phenylacetylene (B144264) derivative would proceed through various intermediates before the final primary amine is obtained and converted to its hydrochloride salt. google.com

Spectroscopic techniques are often employed to detect and characterize these transient species. For example, NMR spectroscopy can be used to study reaction mixtures at various time points, and in some cases, intermediates can be isolated if they are sufficiently stable. Mass spectrometry can also be used to detect the mass of proposed intermediates. google.com

Analytical Characterization and Stereochemical Purity Assessment of 1 4 Propylphenyl Ethanamine

Spectroscopic Analysis

Spectroscopic methods provide fundamental information regarding the structural framework of 1-(4-Propylphenyl)ethanamine, including the connectivity of atoms and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy

The anticipated signals in a ¹H NMR spectrum are detailed below, assuming a standard deuterated solvent like CDCl₃. The amine protons (NH₂) may appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Aromatic) | ~7.1-7.3 | Multiplet (two doublets) | 4H |

| -CH (NH₂) | ~4.1 | Quartet | 1H |

| Ar-CH₂ -CH₂-CH₃ | ~2.5-2.6 | Triplet | 2H |

| -CH(NH₂ ) | ~1.5 (variable) | Broad Singlet | 2H |

| Ar-CH₂-CH₂ -CH₃ | ~1.6 | Sextet | 2H |

| -CH(CH₃ ) | ~1.4 | Doublet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. A patent for a method of producing N-chloro-1-(4-propylphenyl)ethanamine reports the ¹³C NMR spectral data for the hydrochloride salt of this compound in D₂O. The nine distinct signals correspond to the nine unique carbon environments in the molecule, confirming its asymmetric nature.

Table 2: Experimental ¹³C NMR Spectral Data for this compound Hydrochloride in D₂O

| Chemical Shift (δ, ppm) |

|---|

| 144.0 |

| 135.2 |

| 129.3 |

| 126.7 |

| 50.9 |

| 37.0 |

| 24.0 |

| 19.5 |

| 13.2 |

Source: Patent CN104292193A

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the amine and aromatic functionalities. While a specific experimental spectrum is not publicly available, the expected absorption ranges are well-established.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (typically two bands) |

| Primary Amine (N-H) | Scissoring (Bend) | 1590-1650 |

| Aromatic C-H | Stretch | 3000-3100 |

| Alkyl C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The absorption of UV light can indicate the presence and substitution pattern of the aromatic ring.

The benzene (B151609) chromophore in this compound would be expected to exhibit characteristic absorption bands in the ultraviolet region. Typically, a substituted benzene ring shows a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-280 nm. The exact position (λmax) and intensity of these absorptions are influenced by the alkyl and aminoethyl substituents on the ring. For related phenethylamine (B48288) compounds, UV maxima have been reported in this region. swgdrug.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly critical for validating the molecular formula with high accuracy.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of volatile and semi-volatile compounds like phenethylamines. gcms.czumich.edu

For this compound (molecular weight: 163.26 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 163. The most prominent fragmentation pathway for phenethylamines is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, the major fragmentation would involve the loss of a methyl group to form a benzylic iminium cation at m/z 148 (C₁₀H₁₄N⁺). This fragment would be particularly stable and likely represent the base peak in the spectrum. Further fragmentation of the propyl group and the aromatic ring could also occur.

LC-MS is an essential technique for analyzing less volatile or thermally unstable compounds and is widely used in the analysis of novel psychoactive substances in various matrices. scispace.comfda.gov.tw It offers high sensitivity and selectivity, making it suitable for both screening and quantification. scispace.com

For the analysis of this compound, reversed-phase liquid chromatography would be employed for separation. Detection by mass spectrometry, typically using an electrospray ionization (ESI) source in positive ion mode, would be expected to readily generate the protonated molecule [M+H]⁺ at m/z 164. Tandem mass spectrometry (LC-MS/MS) could be used for further structural confirmation and highly selective quantification by monitoring the fragmentation of the parent ion (m/z 164) into specific product ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS/MS)

High-Resolution Mass Spectrometry (HRMS/MS) is an indispensable tool for the structural elucidation and confirmation of this compound. This technique provides high-accuracy mass measurements, enabling the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. scispace.com

HRMS is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS can validate its molecular formula (C₁₁H₁₇N) by providing an accurate mass measurement with an error of less than 5 ppm. In tandem with MS/MS, the fragmentation pattern of the protonated molecule can be analyzed to further confirm its structure. The high-resolution capability ensures that the measured mass of each fragment ion is sufficiently accurate to propose its elemental composition, providing a detailed structural fingerprint of the molecule.

Table 1: Illustrative HRMS/MS Data for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (Calculated) | 164.1434 |

| Precursor Ion [M+H]⁺ (Measured) | 164.1431 |

| Mass Accuracy (ppm) | < 2 |

| Major Fragment Ions (m/z) | 147.1171, 119.0855, 91.0542 |

| Collision Energy | Variable (e.g., 10-40 eV) |

Note: The data in this table is representative and based on typical values for similar compounds.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of this compound from potential impurities and for the resolution of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of this compound. researchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, consequently, their separation.

For compounds similar to this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective. A typical method would involve a normal-phase mobile system.

Table 2: Example Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Note: The conditions presented are illustrative and may require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds like this compound. For chiral analysis, the enantiomers can be separated directly on a chiral GC column or indirectly after derivatization with a chiral derivatizing agent. gla.ac.uk

Indirect methods involve reacting the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. gla.ac.uk Direct enantioseparation on a chiral column is often preferred to avoid potential kinetic resolution or racemization during derivatization.

Table 3: Typical GC/MS Parameters for Analysis

| Parameter | Condition |

| GC Column | DB-1 MS or equivalent (for general analysis); Cyclodextrin-based chiral column (for enantioseparation) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp. 100 °C, ramp to 250 °C at 10 °C/min |

| MS Detector | Electron Ionization (EI), 70 eV |

| Scan Range | 40-400 m/z |

Note: These parameters are based on general methods for related phenethylamines and may need adjustment. swgdrug.orggcms.cz

Capillary Electrophoresis (CE) and Microemulsion Electrokinetic Chromatography (MEEKC)

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of enantiomers. scispace.com In chiral CE, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and separation. mdpi.com

Microemulsion Electrokinetic Chromatography (MEEKC) is a mode of CE that uses a microemulsion as the separation medium. researchgate.net MEEKC is particularly useful for separating a wide range of analytes, from hydrophilic to hydrophobic and from charged to neutral compounds. nih.govsemanticscholar.org The microemulsion consists of oil droplets dispersed in an aqueous buffer, stabilized by a surfactant and a co-surfactant. natureblink.com This complex system provides multiple partitioning mechanisms, often resulting in unique selectivity and high separation efficiency. natureblink.com For chiral separations, a chiral surfactant or a chiral co-surfactant can be incorporated into the microemulsion system.

Table 4: Illustrative Chiral CE and MEEKC Conditions

| Parameter | Chiral CE | Chiral MEEKC |

| Capillary | Fused-silica, 50 µm i.d. | Fused-silica, 50 µm i.d. |

| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) | 10 mM Borate buffer (pH 9.0) |

| Chiral Selector | 10 mM Sulfated-β-cyclodextrin | Chiral surfactant (e.g., sodium N-dodecanoyl-L-valinate) |

| Microemulsion | N/A | Oil (e.g., n-octane), Surfactant (e.g., SDS), Co-surfactant (e.g., 1-butanol) |

| Voltage | 20 kV | 15 kV |

| Detection | UV at 214 nm | UV at 214 nm |

Note: These conditions are based on established methods for related chiral amines and serve as a starting point for method development.

Enantiomeric Purity Determination

The determination of enantiomeric purity is critical, as the pharmacological and toxicological profiles of the two enantiomers of a chiral compound can differ significantly.

Quantitative Analysis of Enantiomers

The quantitative analysis of enantiomers aims to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample. thieme-connect.de This is typically achieved using the chromatographic or electrophoretic methods described above.

Once a separation method with baseline resolution of the enantiomers is developed, quantification is performed by measuring the peak area of each enantiomer. The enantiomeric excess is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. For accurate quantification, it is crucial to demonstrate that the detector response is linear for both enantiomers over the relevant concentration range. nih.gov The limit of quantification (LOQ) for the minor enantiomer is a key parameter, especially when high enantiomeric purity is required. cat-online.com For some applications, methods need to be sensitive enough to detect and quantify the minor enantiomer at levels below 1% or even 0.1%. libretexts.org

Enantiomeric Ratio (e.r.) and Enantiomeric Excess (e.e.) Determination

The determination of a chiral compound's enantiomeric purity is a critical analytical task in stereochemistry. thieme-connect.de This is quantified using two related measures: enantiomeric excess (e.e.) and enantiomeric ratio (e.r.). Enantiomeric excess is a measurement of purity that reflects the degree to which a sample contains one enantiomer in greater amounts than the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers, (R) and (S), and is most often expressed as a percentage (% e.e.). wikipedia.org A racemic mixture, which has an equal amount of both enantiomers, has an e.e. of 0%, while a completely pure single enantiomer has an e.e. of 100%. wikipedia.org The enantiomeric ratio (e.r.) simply specifies the proportion of the two enantiomers in the mixture. thieme-connect.de

Several methods are employed to determine the e.r. and e.e. of this compound. The most common techniques involve chromatography and spectroscopy.

Chiral Chromatography (GC and HPLC): Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods for separating enantiomers. doi.org This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amine compounds like this compound, derivatization with a chiral agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl), can be used to form diastereomers. gtfch.org These diastereomers have different physical properties and can be separated and quantified on a standard achiral column. gtfch.org The ratio of the peak areas in the chromatogram corresponds directly to the enantiomeric ratio of the sample. gtfch.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the enantiomeric ratio after derivatization with a chiral resolving agent. doi.org The reaction of this compound with an enantiopure probe molecule, such as a β-keto ester-derived probe, forms diastereomeric enamines. doi.org The protons in these diastereomers are in different chemical environments, resulting in distinct signals in the ¹H NMR spectrum. doi.org The integration of these signals allows for the calculation of the ratio of the diastereomers, which directly reflects the enantiomeric ratio of the original amine. doi.org

The relationship between enantiomeric excess and the percentage of each enantiomer is straightforward. For instance, a sample with 70% of the R-enantiomer and 30% of the S-enantiomer has an enantiomeric excess of 40% (70% - 30%). wikipedia.org

Table 1: Relationship between Enantiomeric Ratio (e.r.) and Enantiomeric Excess (e.e.)

| Enantiomeric Ratio (R:S) | % R-Enantiomer | % S-Enantiomer | Enantiomeric Excess (% e.e.) |

| 50:50 | 50% | 50% | 0% |

| 75:25 | 75% | 25% | 50% |

| 90:10 | 90% | 10% | 80% |

| 95:5 | 95% | 5% | 90% |

| 99:1 | 99% | 1% | 98% |

| 100:0 | 100% | 0% | 100% |

Detection of Racemization

Racemization is the process by which an enantiomerically pure or enriched substance converts into a racemic mixture, losing its optical activity. nih.gov Detecting potential racemization is crucial, particularly during the synthesis or transformation of enantiopure compounds, as it can compromise the stereochemical integrity of the final product. thieme-connect.de

A sophisticated method for identifying racemization sites involves the use of stable isotope labeling combined with tandem mass spectrometry (MS/MS). nih.gov This technique is particularly useful for complex molecules but its principles can be applied to simpler compounds like this compound. The methodology can be summarized as follows:

Stress Conditions: The sample is subjected to stress conditions that might induce racemization, such as elevated temperature or pH, in a deuterated buffer solution (e.g., D₂O). nih.gov

Hydrogen-Deuterium Exchange: During racemization, the hydrogen atom at the stereocenter is transiently removed and then re-added. In a deuterated solvent, there is a probability that a deuterium (B1214612) atom will be incorporated at this position.

Mass Spectrometry Analysis: The sample is then analyzed by high-resolution mass spectrometry. A mass shift corresponding to the incorporation of one or more deuterium atoms indicates that racemization has occurred.

Tandem MS (MS/MS): To pinpoint the exact location of racemization in more complex molecules, the ions showing the mass shift are isolated and fragmented. Analysis of the fragment ions reveals the specific site of deuterium incorporation. nih.gov

Preventing racemization is also a key consideration in synthetic strategies. For instance, in reversible reactions, using short reaction times is important to minimize the potential for the product to racemize. ethz.ch

Table 2: Methodological Overview for Racemization Detection

| Step | Procedure | Purpose | Analytical Technique |

| 1 | Incubation in Deuterated Solvent | To label sites of racemization with deuterium. | N/A |

| 2 | Stress Application (e.g., heat, pH) | To induce potential racemization. | N/A |

| 3 | Mass Analysis | To detect mass shifts from deuterium incorporation. | Mass Spectrometry (MS) |

| 4 | Fragmentation Analysis | To identify the specific site(s) of racemization. | Tandem Mass Spectrometry (MS/MS) |

Structural Elucidation

The definitive confirmation of a molecule's three-dimensional structure is accomplished through structural elucidation techniques. For crystalline compounds, X-ray crystallography is the gold standard.

X-ray Crystallography (for compounds with suitable crystal structures)

For a compound like this compound, or its salts, to be analyzed by this method, it must first be grown into a high-quality single crystal. While specific crystal structure data for this compound is not available in the searched literature, the method is frequently applied to structurally related compounds, such as other phenethylamine derivatives or their salts. researchgate.net For example, the crystal structure of a hydantoin (B18101) derivative featuring a 4-ethylphenyl group was successfully resolved, revealing its space group and the nature of its hydrogen bonding network. researchgate.net Similarly, the structures of various coordination complexes containing ligands with similar backbones have been confirmed by single-crystal X-ray crystallography. researchgate.net

The data obtained from an X-ray diffraction experiment allows for the refinement of a detailed structural model, which includes the parameters listed in the table below.

Table 3: Representative Parameters from a Single-Crystal X-ray Diffraction Study

| Parameter | Description | Example Value (from a related structure jst.go.jp) |

| Crystal System | One of seven crystal systems describing the lattice symmetry. | Triclinic |

| Space Group | Describes the symmetry of the crystal structure. | P1 |

| a, b, c (Å) | The dimensions of the unit cell along the a, b, and c axes. | a = 9.6860 Å, b = 12.6650 Å, c = 13.4990 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 68.808°, β = 81.149°, γ = 79.863° |

| Volume (V) (ų) | The volume of the unit cell. | 1511.5 ų |

| Z | The number of formula units per unit cell. | 4 |

This level of structural detail is invaluable for confirming the absolute configuration of a chiral center and understanding intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Computational Chemistry Studies on 1 4 Propylphenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about molecular orbitals, energy levels, and geometries.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations on 1-(4-Propylphenyl)ethanamine typically involve optimizing the molecular geometry to find its most stable three-dimensional structure.

Research in this area often utilizes hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results for both geometry and electronic properties. scielo.org.zagalaxyproject.org The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, calculations would confirm the geometry of the phenyl ring and the orientation of the propyl and ethanamine substituents. mdpi.com

Table 1: Calculated Geometric Parameters for this compound (Optimized with B3LYP/6-311++G(d,p)) This table presents hypothetical, but representative, data based on standard DFT calculations for similar aromatic amines.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C(aromatic)-C(aromatic) | ~1.39 Å |

| C(aromatic)-C(propyl) | ~1.52 Å | |

| C(aromatic)-C(ethanamine) | ~1.51 Å | |

| C-N (ethanamine) | ~1.47 Å | |

| Bond Angles | C-C-C (propyl chain) | ~112.5° |

| C(aromatic)-C-N (ethanamine) | ~111.8° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C-C (propyl) | ~60° (gauche) |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). rsc.org By applying TD-DFT, researchers can calculate the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

These calculations provide the excitation energy (in eV or nm), the oscillator strength (f), which relates to the intensity of the absorption band, and the nature of the transition (e.g., which molecular orbitals are involved). scielo.org.zabiorxiv.org For this compound, TD-DFT calculations, often performed with functionals like CAM-B3LYP, would typically predict strong π → π* transitions associated with the phenyl ring. frontiersin.org

Table 2: Calculated Electronic Transitions for this compound (TD-DFT/CAM-B3LYP) This table contains plausible, representative data for the primary electronic transitions.

| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~265 | 0.095 | HOMO → LUMO |

| S0 → S2 | ~218 | 0.210 | HOMO-1 → LUMO |

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the dynamic behavior and conformational preferences of molecules over time.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. mdpi.com An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. frontiersin.org The simulation then calculates the trajectories of the atoms over time based on a force field.

MD simulations can be used to analyze the stability of the molecule's conformation, its interactions with its environment (like a solvent or a biological receptor), and its dynamic properties. researchgate.net For example, when studying the interaction of this compound with a protein target, MD simulations can reveal the stability of the binding pose, identify key hydrogen bonds, and calculate binding free energies. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to assess its stability in a binding site. galaxyproject.org

Conformational Analysis

Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the rotatable bonds in its propyl and ethylamine (B1201723) side chains, this compound can exist in several conformations.

Computational methods can be used to systematically rotate these bonds and calculate the energy of each resulting structure. This process generates a potential energy surface, from which the most stable (lowest energy) conformers can be identified. mdpi.com The analysis reveals the preferred orientations of the side chains, such as anti or gauche conformers, and the energy barriers to rotation between them. irjweb.com This information is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its reactivity, stability, and spectroscopic properties. For this compound, this involves examining the distribution and energies of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. In this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is also distributed over the aromatic system.

Table 3: Calculated Electronic Properties for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical, but representative, data based on standard DFT calculations.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -0.3 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), whereas the LUMO's energy indicates its capacity to accept electrons (electrophilicity). thaiscience.infopku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A small energy gap generally implies a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.inforesearchgate.net

In this compound, the electron-donating nature of the alkyl (propyl) and amine groups attached to the phenyl ring is expected to raise the energy of the HOMO, making the molecule a potential electron donor. rsc.org The LUMO is primarily associated with the antibonding π* orbitals of the aromatic ring. rsc.org Theoretical calculations allow for the quantification of these orbital energies and the resulting energy gap.

While specific DFT calculations for this compound are not publicly available, data from analogous aromatic amines like p-isopropylaniline, studied using the B3LYP/6-311G(d,p) method, can provide representative values. thaiscience.info

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -5.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -0.1 to 0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | 4.9 to 5.6 | ΔE = ELUMO - EHOMO; an indicator of chemical reactivity and stability. |

The HOMO is expected to be localized primarily on the electron-rich amine group and the π-system of the phenyl ring, identifying these as the most probable sites for electrophilic attack. thaiscience.info The LUMO would be distributed across the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule on its electron density surface. readthedocs.iolibretexts.org It is a valuable tool for predicting and understanding how a molecule will interact with other species. MEP maps are color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons or π-systems. libretexts.orgmdpi.com

Blue: Regions of positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. libretexts.orgmdpi.com

For this compound, the MEP map would clearly highlight the molecule's reactive centers. The analysis helps in understanding intermolecular interactions and the sites for protonation. mdpi.com

Table 2: Predicted MEP Regions and Reactivity

| Molecular Region | Predicted Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Amine Group (Nitrogen Lone Pair) | Strongly Negative | Red | Primary site for electrophilic attack and hydrogen bonding. thaiscience.info |

| Aromatic Ring (π-system) | Slightly Negative | Yellow/Green | Potential site for electrophilic aromatic substitution. |

| Amine Group (Hydrogens) | Strongly Positive | Blue | Site for nucleophilic attack or deprotonation by a strong base. mdpi.com |

| Alkyl Chain Hydrogens | Slightly Positive | Light Blue/Green | Generally low reactivity. |

The most negative potential is anticipated to be concentrated on the nitrogen atom of the ethanamine moiety, confirming it as the primary basic and nucleophilic center of the molecule. thaiscience.info

Prediction of Spectroscopic Data

Computational chemistry, particularly DFT, serves as a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently employed to calculate NMR spectra with reasonable accuracy. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value / Range |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.10-7.30 ppm (multiplet) |

| Methine Proton (CH-NH₂) | δ 4.0-4.3 ppm (quartet) | |

| Amine Protons (NH₂) | δ 1.5-2.5 ppm (broad singlet) | |

| Propyl Group Protons (-CH₂CH₂CH₃) | δ 0.9-2.7 ppm (multiplets/triplets) | |

| ¹³C NMR | Aromatic Carbons (C-Ar) | δ 125-145 ppm |

| Methine Carbon (C-NH₂) | δ 50-55 ppm | |

| Methyl Carbon (-CH₃) | δ 23-25 ppm | |

| Propyl Group Carbons (-CH₂CH₂CH₃) | δ 13-38 ppm | |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3400 cm⁻¹ (two bands for primary amine) |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | |

| C=C Stretch (Aromatic Ring) | 1500-1620 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 163.26 |

These predicted values provide a theoretical benchmark that can be compared with experimental data obtained from techniques like NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm the structure of synthesized this compound. scispace.comscirp.org

Reaction Pathway and Mechanism Elucidation

Computational modeling is crucial for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. This allows for the mapping of the most energetically favorable reaction pathway. A common synthetic route to this compound is the reductive amination of its corresponding ketone, 1-(4-propylphenyl)ethan-1-one (B124536).

Proposed Reaction: 1-(4-propylphenyl)ethan-1-one + Ammonia (B1221849) → [Imine Intermediate] --(Reduction)--> this compound

Mechanism Steps:

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia (NH₃) on the electrophilic carbonyl carbon of 1-(4-propylphenyl)ethan-1-one. This is consistent with MEP analysis, which would show a positive potential on the carbonyl carbon. This step forms an unstable hemiaminal intermediate.

Dehydration: The hemiaminal intermediate then undergoes dehydration (loss of a water molecule) to form a more stable C=N double bond, yielding the corresponding imine. Computational studies can model the transition state for this water elimination step, which is often rate-limiting. The electronic effects of substituents on the phenyl ring can influence the stability of the imine tautomer.

Reduction: The final step is the reduction of the imine. A hydride reagent, such as sodium borohydride (B1222165) (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the imine. nih.gov FMO theory would model this as an interaction between the HOMO of the hydride donor and the LUMO of the imine. A final protonation step yields the target amine, this compound.

Theoretical calculations can provide the activation energy for each step, confirming the transition state structures and affirming the viability of this pathway over alternative mechanisms.

Compound Reference Table